molecular formula C11H18N2 B3343164 2-Phenyl-1,2-pentanediamine CAS No. 5062-65-7

2-Phenyl-1,2-pentanediamine

Cat. No.: B3343164
CAS No.: 5062-65-7
M. Wt: 178.27 g/mol
InChI Key: MSHRGLIWCXUXDG-UHFFFAOYSA-N
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Description

2-Phenyl-1,2-pentanediamine: is an organic compound with the molecular formula C11H18N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a pentane chain with a phenyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2-pentanediamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as phenylacetonitrile and 1,2-dibromopentane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium amide (NaNH2) to facilitate the nucleophilic substitution reaction.

    Procedure: Phenylacetonitrile is reacted with 1,2-dibromopentane in the presence of sodium amide to form the intermediate compound. This intermediate is then subjected to further reaction with ammonia (NH3) to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-1,2-pentanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into amines or other reduced forms.

    Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Imines or nitriles.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-Phenyl-1,2-pentanediamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, dyes, and coatings.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2-pentanediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,2-Diaminopentane: A similar diamine with two amino groups attached to a pentane chain but without the phenyl group.

    2-Phenylethylamine: Contains a phenyl group attached to an ethylamine chain, differing in the length of the carbon chain and the position of the amino groups.

    Benzylamine: Contains a phenyl group attached to a methylene group and an amino group, differing in the structure and position of functional groups.

Uniqueness: 2-Phenyl-1,2-pentanediamine is unique due to the presence of both a phenyl group and two amino groups on a pentane chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-phenylpentane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-2-8-11(13,9-12)10-6-4-3-5-7-10/h3-7H,2,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHRGLIWCXUXDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964858
Record name 2-Phenylpentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5062-65-7
Record name 1,2-Pentanediamine, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylpentane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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